silane CAS No. 93472-59-4](/img/structure/B14340799.png)
Tris[(2-methylbut-3-yn-2-yl)oxy](phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methylbut-3-yn-2-yl)oxysilane is a chemical compound with the molecular formula C16H24O3Si It is known for its unique structure, which includes a phenyl group attached to a silicon atom, along with three 2-methylbut-3-yn-2-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of phenyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tris(2-methylbut-3-yn-2-yl)oxysilane follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-methylbut-3-yn-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of brominated or nitrated phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Wirkmechanismus
The mechanism of action of Tris(2-methylbut-3-yn-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The phenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Tris[(2-methylbut-3-yn-2-yl)oxy]methylsilane
Uniqueness
Tris(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
93472-59-4 |
|---|---|
Molekularformel |
C21H26O3Si |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
tris(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C21H26O3Si/c1-10-19(4,5)22-25(23-20(6,7)11-2,24-21(8,9)12-3)18-16-14-13-15-17-18/h1-3,13-17H,4-9H3 |
InChI-Schlüssel |
APCQAQGXFFBULX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)O[Si](C1=CC=CC=C1)(OC(C)(C)C#C)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


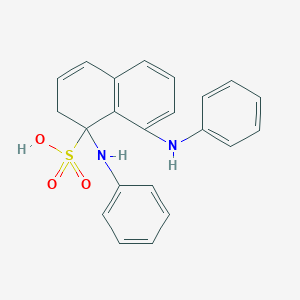

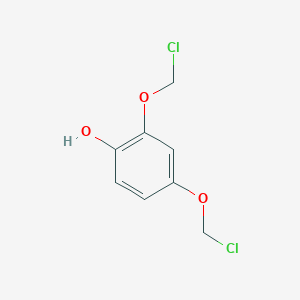
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
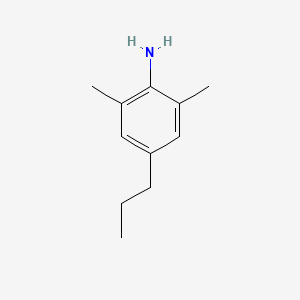

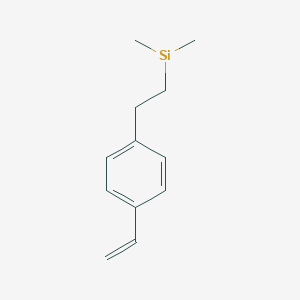
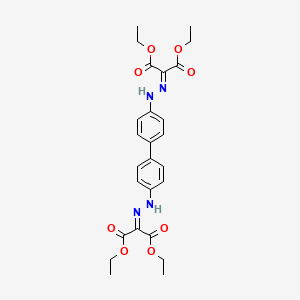

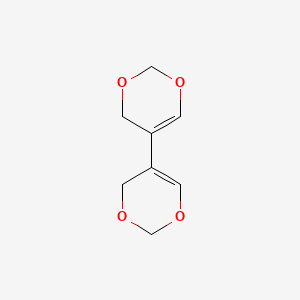

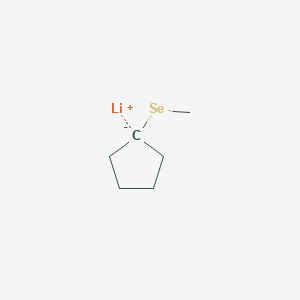
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
